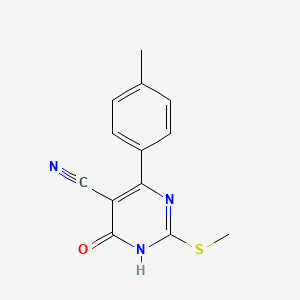![molecular formula C16H18FNO2 B3721621 2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721621.png)
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Vue d'ensemble
Description
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as FAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FAC is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a ligand in transition metal catalysis.
Mécanisme D'action
The mechanism of action of FAC is still not well understood, but it is believed to involve the coordination of the FAC ligand with the transition metal catalyst. This coordination can lead to the formation of a stable intermediate that can undergo various chemical transformations, leading to the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of FAC, but some studies have suggested that it may have potential applications in the treatment of cancer. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FAC in lab experiments is its high stability and solubility in organic solvents, which makes it easy to handle and store. Additionally, its ability to form stable complexes with various metals makes it a versatile ligand for transition metal catalysis. However, one of the limitations of using FAC is its relatively high cost compared to other ligands.
Orientations Futures
There are several potential future directions for research on FAC, including:
1. Developing new synthetic methods for FAC that are more efficient and cost-effective.
2. Studying the mechanism of action of FAC in more detail to understand its catalytic activity better.
3. Exploring the potential applications of FAC in other fields, such as material science and biomedicine.
4. Developing new complexes of FAC with different metals to expand its catalytic activity.
5. Investigating the cytotoxic activity of FAC against other cancer cell lines and exploring its potential as a cancer treatment.
In conclusion, FAC is a promising ligand with potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in these fields.
Applications De Recherche Scientifique
FAC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a ligand in transition metal catalysis, where it can form stable complexes with various metals such as palladium, platinum, and nickel. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and Sonogashira coupling.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-16(2)7-14(19)13(15(20)8-16)10-18-9-11-3-5-12(17)6-4-11/h3-6,10,19H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFXMHBAAMURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=C(C=C2)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3721541.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B3721555.png)
![methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3721573.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B3721585.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)



![2-[4-(3-methoxyphenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3721647.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3721649.png)